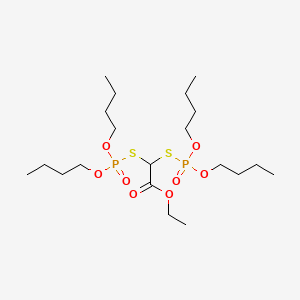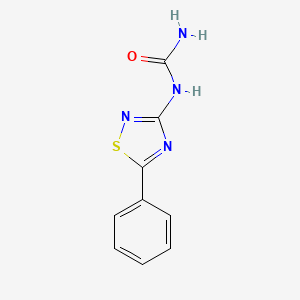![molecular formula C16H15N3O4 B14400756 (NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)
(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine is a complex organic compound characterized by the presence of ethoxy and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine typically involves the reaction of 4-ethoxybenzaldehyde with 4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production process is optimized to maximize yield and minimize waste, making it economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)(4-nitrophenyl) diazene: This compound shares structural similarities but differs in the presence of a methoxy group instead of an ethoxy group.
4-Nitrophenyl phosphate disodium salt hexahydrate: Although structurally different, it shares the nitrophenyl group and is used in similar research applications.
Uniqueness
The uniqueness of (NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H15N3O4 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine |
InChI |
InChI=1S/C16H15N3O4/c1-2-23-15-9-3-12(4-10-15)16(18-20)11-17-13-5-7-14(8-6-13)19(21)22/h3-11,20H,2H2,1H3/b17-11?,18-16- |
Clé InChI |
BGUBXLJMIBPLTK-IJCFWXMSSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C(=N\O)/C=NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=NO)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)

![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)


![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)


![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)
![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)
![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)

![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)
